molecular formula C13H12N2O3S B4637301 2-(2-nitrophenyl)-N-(thiophen-2-ylmethyl)acetamide

2-(2-nitrophenyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B4637301
M. Wt: 276.31 g/mol
InChI Key: KBDHGAMKXKLBHD-UHFFFAOYSA-N
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Description

2-(2-nitrophenyl)-N-(thiophen-2-ylmethyl)acetamide is an organic compound that features a nitrophenyl group and a thiophenylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitrophenyl)-N-(thiophen-2-ylmethyl)acetamide typically involves the reaction of 2-nitrobenzyl chloride with thiophen-2-ylmethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with acetic anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-nitrophenyl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The thiophenylmethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Sodium methoxide, methanol solvent.

    Oxidation: Hydrogen peroxide, acetic acid solvent.

Major Products Formed

    Reduction: 2-(2-aminophenyl)-N-(thiophen-2-ylmethyl)acetamide.

    Substitution: 2-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide.

    Oxidation: 2-(2-nitrophenyl)-N-(thiophen-2-ylmethyl)sulfoxide or sulfone.

Scientific Research Applications

2-(2-nitrophenyl)-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(2-nitrophenyl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitrophenyl group can also participate in redox reactions, influencing cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-nitrophenyl)-N-(thiophen-2-yl)acetamide
  • 2-(2-nitrophenyl)-N-(thiophen-3-ylmethyl)acetamide
  • 2-(2-nitrophenyl)-N-(furan-2-ylmethyl)acetamide

Uniqueness

2-(2-nitrophenyl)-N-(thiophen-2-ylmethyl)acetamide is unique due to the presence of both a nitrophenyl group and a thiophenylmethyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in scientific research.

Properties

IUPAC Name

2-(2-nitrophenyl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c16-13(14-9-11-5-3-7-19-11)8-10-4-1-2-6-12(10)15(17)18/h1-7H,8-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDHGAMKXKLBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC2=CC=CS2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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